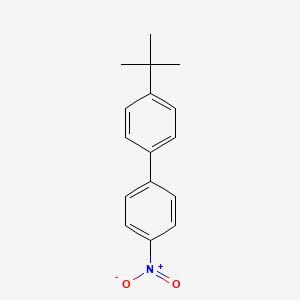

1-Tert-butyl-4-(4-nitrophenyl)benzene

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-tert-butyl-4-(4-nitrophenyl)benzene typically involves the nitration of 4-tert-butylbiphenyl. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl compound.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

1-Tert-butyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

1-Tert-butyl-4-(4-nitrophenyl)benzene has several scientific research applications:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. The nitro and tert-butyl groups can be modified to create compounds with specific biological activities.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-4-(4-nitrophenyl)benzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the type of reaction and the conditions used.

Comparación Con Compuestos Similares

1-Tert-butyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:

4-tert-Butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrobiphenyl: Lacks the tert-butyl group, affecting its solubility and reactivity.

4-tert-Butyl-2-nitrobiphenyl: Has a different position of the nitro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which impart specific chemical properties and reactivity patterns that are valuable in various applications.

Actividad Biológica

1-Tert-butyl-4-(4-nitrophenyl)benzene (CAS No. 279242-11-4) is an organic compound that features a tert-butyl group and a nitrophenyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science applications.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- Appearance : Light yellow to orange liquid

- Density : Approximately 1.0586 g/cm³

- Boiling Point : 265°C to 267°C

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Nitration of tert-butylbenzene using nitric acid in suitable solvents.

- Heck Reaction , which involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst.

Antioxidant Properties

Research indicates that compounds with nitro groups often exhibit antioxidant activities. The antioxidant capacity of this compound can be evaluated through assays such as:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

- FRAP (Ferric Reducing Antioxidant Power) assay

These assays measure the ability of the compound to scavenge free radicals and reduce oxidative stress, which is crucial for protecting cells from damage.

Neuroprotective Effects

Studies on related nitro compounds have shown neuroprotective properties, suggesting that this compound may also possess similar effects. For instance, derivatives of para-substituted nitrones have demonstrated protective effects against oxidative stress in glial cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The presence of both the tert-butyl and nitro groups contributes significantly to the biological activity of this compound. The electron-withdrawing nature of the nitro group can enhance the reactivity and interaction with biological targets. A comparative analysis with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Tert-butyl-4-nitrobenzene | C10H13NO2 | Simpler structure; fewer substituents |

| 4-Nitrotoluene | C7H6N2O2 | Lacks tert-butyl group; different reactivity |

| Tetrakis(4-nitrophenyl)methane | C24H20N4O8 | More complex; multiple nitro groups |

| 3-Nitroaniline | C6H6N2O2 | Amino group instead of tert-butyl |

Case Studies

- Neuroprotection : A study evaluated various nitrones for their ability to protect against oxidative stress in glial cells. The findings suggested that certain structural modifications could enhance protective effects, which may be applicable to this compound .

- Antimicrobial Activity : Compounds similar to this compound have been investigated for antimicrobial properties, indicating potential applications in developing new antibacterial agents .

- Pharmaceutical Development : The compound's unique structure makes it a candidate for synthesizing new pharmaceuticals, particularly those targeting oxidative stress-related conditions .

Propiedades

IUPAC Name |

1-tert-butyl-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYABARRZSWMSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182210 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279242-11-4 | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.